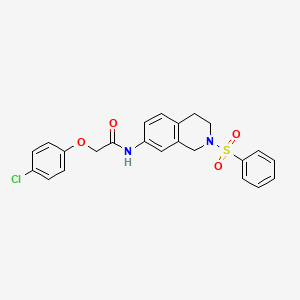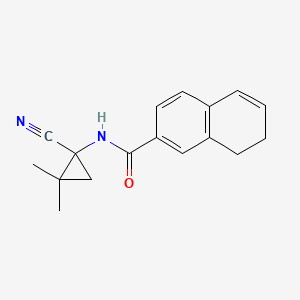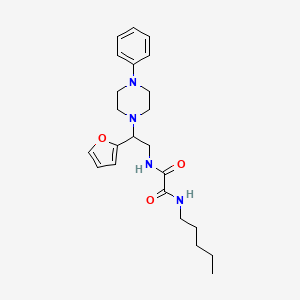
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C26H26N4O2 and its molecular weight is 426.52. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Properties and Molecular Structure
A study explored the structures and spectroscopic properties of styrylquinolinium dyes, including compounds related to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. These compounds were analyzed using various methods like X-ray diffraction, IR and Raman spectroscopy, UV–Vis, and fluorescence spectroscopy, revealing insights into their molecular structures and electronic properties (Bakalska et al., 2017).
Fluorescent Probes and Light Shifting
Research on derivatives of naphthalene and quinoline, similar to the structure of interest, has demonstrated their potential as fluorescent probes. These compounds exhibit bright fluorescence and are useful in the development of fluorescent markers for biomedical applications due to their unique spectral properties (Galunov et al., 2003).
Antineoplastic Activity
Compounds structurally related to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide have been synthesized and evaluated for their antineoplastic activity. Such compounds have shown potential as leads for developing novel chemotherapeutic agents, indicating the relevance of these molecular structures in cancer research (Aly et al., 2018).
Application in OLEDs
The study of naphthalimide derivatives has shown their utility in organic light-emitting diode (OLED) applications. These compounds, with a structure akin to the chemical , exhibit properties conducive to use in standard-red OLEDs, demonstrating the material science applications of such molecular frameworks (Luo et al., 2015).
Photoinitiators in Polymer Chemistry
Naphthalimide derivatives have been used as photoinitiators for free radical or cationic photopolymerization, especially under LED irradiation. This application in polymer chemistry highlights the versatility of such compounds in industrial and material science contexts (Zhang et al., 2018).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-17-15-23(21-12-6-7-14-22(21)28-17)29-26(32)25(31)27-16-24(30(2)3)20-13-8-10-18-9-4-5-11-19(18)20/h4-15,24H,16H2,1-3H3,(H,27,31)(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVLUPCYWVEBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)

![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)

![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)



![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)




![2-[2-(3-Chloroanilino)vinyl]-4-(2,6-dichlorophenyl)-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2976557.png)